molecular formula C14H15NO3S B4068358 4-methoxy-3-methyl-N-phenylbenzenesulfonamide

4-methoxy-3-methyl-N-phenylbenzenesulfonamide

Cat. No. B4068358
M. Wt: 277.34 g/mol
InChI Key: JGKJQRUAPFYZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-methyl-N-phenylbenzenesulfonamide, also known as MMPS, is a chemical compound that has been widely studied in scientific research. MMPS has been found to have a variety of applications, including as a pharmaceutical intermediate and as a potential treatment for various medical conditions. In

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-methoxy-3-methyl-N-phenylbenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. It has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-phenylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 4-methoxy-3-methyl-N-phenylbenzenesulfonamide has also been found to inhibit the growth of certain cancer cells, and to induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-3-methyl-N-phenylbenzenesulfonamide in lab experiments is that it is a relatively simple compound to synthesize, and can be obtained in high purity. 4-methoxy-3-methyl-N-phenylbenzenesulfonamide has also been found to have a high degree of selectivity for certain targets, which can be advantageous in drug development. However, one limitation of using 4-methoxy-3-methyl-N-phenylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are many potential future directions for research on 4-methoxy-3-methyl-N-phenylbenzenesulfonamide. One area of interest is the development of 4-methoxy-3-methyl-N-phenylbenzenesulfonamide as a treatment for cancer, as it has been found to have anti-cancer properties in vitro. Another area of interest is the development of 4-methoxy-3-methyl-N-phenylbenzenesulfonamide as a treatment for neuropathic pain, as it has been found to have analgesic properties in animal models. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-3-methyl-N-phenylbenzenesulfonamide, which could lead to the development of more effective treatments for a variety of medical conditions.

Scientific Research Applications

4-methoxy-3-methyl-N-phenylbenzenesulfonamide has been studied extensively for its potential applications in pharmaceuticals. It has been found to have anti-inflammatory and analgesic properties, and has been investigated as a potential treatment for conditions such as rheumatoid arthritis and neuropathic pain. 4-methoxy-3-methyl-N-phenylbenzenesulfonamide has also been studied for its potential as a treatment for cancer, as it has been found to inhibit the growth of certain cancer cells.

properties

IUPAC Name

4-methoxy-3-methyl-N-phenylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-11-10-13(8-9-14(11)18-2)19(16,17)15-12-6-4-3-5-7-12/h3-10,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKJQRUAPFYZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-phenylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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